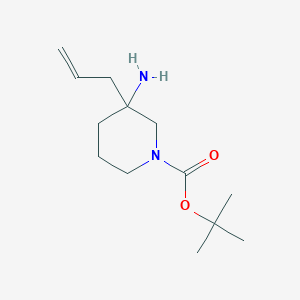

Tert-butyl 3-amino-3-(prop-2-en-1-yl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-amino-3-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5H,1,6-10,14H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVLMAMGBKFODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which tert-butyl 3-amino-3-(prop-2-en-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected piperidine derivatives, which are widely used in medicinal chemistry. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Insights

- Amino Group: Essential for hydrogen bonding with biological targets. Derivatives lacking this group (e.g., tert-butyl 3-formylpiperidine-1-carboxylate in ) show reduced bioactivity .

- Boc Protection : While it stabilizes the amine during synthesis, its removal (e.g., via trifluoroacetic acid) is required for final drug candidates to expose the free amine for target engagement .

- Steric Effects : Bulky substituents like pyridin-3-yl (PK03447E-1) or fluorophenyl (CAS: 1518123-38-0) influence binding pocket compatibility in enzyme inhibitors .

生物活性

Tert-butyl 3-amino-3-(prop-2-en-1-yl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 238.33 g/mol. The compound features a piperidine ring substituted with an amino group and a prop-2-en-1-yl group, which are crucial for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The presence of the piperidine moiety is known to enhance binding affinity to certain targets, thereby influencing their biological effects.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related piperidine derivatives have provided insights into how modifications to the structure can enhance or diminish biological activity. For instance, the introduction of functional groups at specific positions on the piperidine ring can significantly alter the compound's potency against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and binding affinity |

| Substitution on the amino group | Enhanced interaction with target sites |

| Variation in ester groups | Altered metabolic stability |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Inhibition of GSK-3β : A study evaluated a series of piperidine derivatives, revealing that specific structural modifications led to enhanced inhibition of glycogen synthase kinase 3 beta (GSK-3β), an important target in various diseases, including cancer and Alzheimer's disease. The most potent compounds exhibited IC50 values in the nanomolar range, demonstrating significant biological activity .

- Metabolic Stability : Research has shown that modifications to the piperidine structure can improve metabolic stability. For instance, introducing an acyl substituent on the nitrogen atom was found to reduce metabolic degradation in liver microsomes, thus prolonging the compound's half-life in biological systems .

- Neuroprotective Properties : Another study highlighted the neuroprotective effects of certain piperidine derivatives, suggesting their potential application in neurodegenerative disorders. These compounds demonstrated minimal cytotoxicity while effectively protecting neuronal cells from oxidative stress .

常见问题

Q. What are the recommended synthetic routes for tert-butyl 3-amino-3-(prop-2-en-1-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tert-butyl derivatives typically involves multi-step reactions. For analogous compounds, a common approach includes:

- Step 1: Formation of the core heterocyclic structure (e.g., piperidine) via cyclization or substitution.

- Step 2: Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP .

- Step 3: Functionalization at the 3-position with amino and allyl groups, often via nucleophilic substitution or coupling reactions.

Key Conditions:

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection due to their inertness .

- Temperature: Reactions are often conducted at 0–20°C to control exothermicity and minimize side products .

- Catalysts: DMAP accelerates Boc protection by acting as a nucleophilic catalyst .

Example Protocol:

React piperidine precursor with Boc₂O and DMAP in DCM at 0°C for 2 hours.

Warm to room temperature, then quench with aqueous NaHCO₃.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. How can computational methods optimize reaction pathways for tert-butyl piperidine derivatives?

Methodological Answer: The ICReDD framework ( ) integrates quantum chemical calculations and machine learning to:

- Predict reaction pathways using density functional theory (DFT) for transition-state analysis.

- Screen solvents/catalysts via COSMO-RS simulations to enhance regioselectivity.

- Prioritize experimental conditions using Bayesian optimization, reducing trial-and-error .

Case Study:

For allylation at the 3-position:

DFT calculations identified a low-energy pathway for allyl bromide coupling under basic conditions.

Solvent screening (via MD simulations) suggested THF improves solubility of intermediates.

Experimental validation achieved 85% yield vs. 60% with traditional methods .

Q. How should researchers address conflicting spectral data during structural elucidation?

Methodological Answer: Conflicts in NMR or MS data may arise from:

- Tautomerism: Amino groups can adopt different protonation states, altering chemical shifts.

- Dynamic Effects: Allyl group rotation may split peaks in variable-temperature NMR.

Resolution Strategies:

pH-Dependent NMR: Acquire spectra in D₂O vs. CDCl₃ to identify exchangeable protons (e.g., NH₂) .

Isotopic Labeling: Synthesize deuterated analogs to assign ambiguous signals .

X-ray Crystallography: Resolve absolute configuration if crystals are obtainable .

Q. What safety protocols are essential for handling tert-butyl piperidine derivatives?

Methodological Answer:

- Hazard Identification:

- Mitigation Measures:

Q. What are the common degradation pathways, and how can stability be improved?

Methodological Answer:

- Degradation Mechanisms:

- Stabilization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。